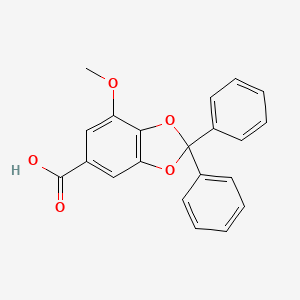
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 . It is provided by some suppliers for research purposes .
Molecular Structure Analysis
The compound has a complex structure that includes two phenyl groups (C6H5), a benzodioxole group (C6H4O2), and a carboxylic acid group (COOH). The InChI code for this compound is 1S/C21H16O5/c1-22-16-9-11-17(12-10-16)23-20(13-5-3-2-4-6-13)14-7-8-15(24-21(25)26)19-18(14)27-21/h2-12H,1H3 (InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Formation and Preparation : The compound has been explored in terms of its formation and preparation possibilities, including the preparation of related natural 1,3-benzodioxolecarboxylic acids (Daliacker, Mues, & Kim, 1978).
Amino Derivatives : Research has been conducted on the preparation of amino-1,3-benzodioxoles, which are derivatives of 1,3-benzodioxoles, highlighting the synthetic versatility of the compound (Daliacker, Erkens, & Kim, 1978).
Application in High-Performance Liquid Chromatography (HPLC)
- Fluorescent Labeling Reagents : The compound and its derivatives have been utilized as fluorescent labeling reagents for HPLC, demonstrating its application in analytical chemistry (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989).
Photocleavage Studies
- Photolabile Precursors : It has been studied for its role as a photolabile precursor of carboxylic acids in photocleavage processes, relevant in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).
Insecticidal Activity
- Agricultural Applications : Research into benzyl-1,3-benzodioxole analogues, which include 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, has demonstrated insecticidal activity against certain pests, indicating potential agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).
Pharmaceutical Synthesis
- Intermediate in Cephalosporins Synthesis : It has been used as an intermediate in the synthesis of cephalosporins, a class of antibiotics, showcasing its importance in pharmaceutical manufacturing (Ning-ren, 2011).
Chemical Reactions and Properties
Directed Lithiation : Studies have been conducted on the directed lithiation of unprotected benzoic acids, including derivatives of 1,3-benzodioxoles, providing insights into their chemical reactivity (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Conversion into Other Compounds : Research has shown the potential for converting compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole into other chemical entities, indicating the transformative capabilities of these molecules (Moss, Crank, & Eastwood, 1970).
Formation of Spiroanellated Benzodioxoles : The reaction of certain compounds with tetrachloro-1,2-benzoquinone has been explored, leading to the formation of novel spiro[1,3-benzodioxole-2,2′-(2′,3′-dihydro-1′H-pyrrol-3′-ones)], a unique chemical structure (Gomaa & Döpp, 2004).
Oxidation Studies
Lead Tetraacetate Oxidation : The oxidation of 2,2-disubstituted 1,3-benzodioxoles by lead tetraacetate has been studied, indicating the compound's potential in organic synthesis (Cole, Crank, & Hai Minh, 1980).
Oxidation to p-Benzoquinones : Methoxy-substituted benzenes, including derivatives of 1,3-benzodioxoles, have been oxidized to yield p-benzoquinones, a crucial reaction in organic chemistry (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAHEOCAUKJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

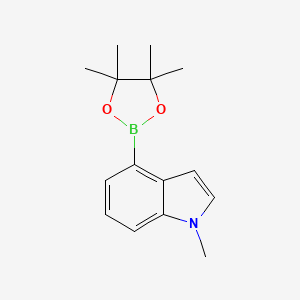
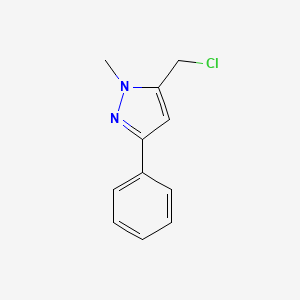
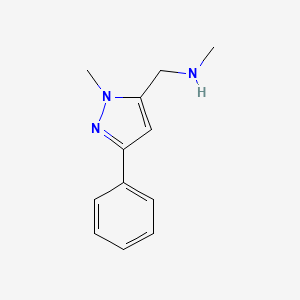
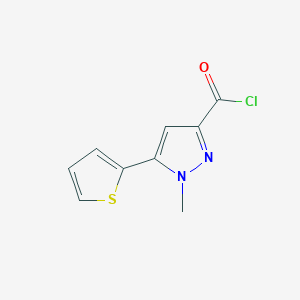
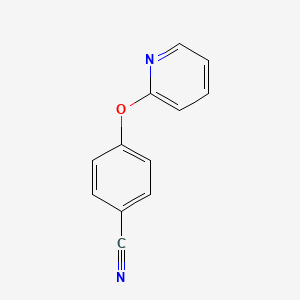
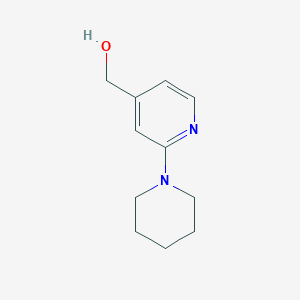
![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)
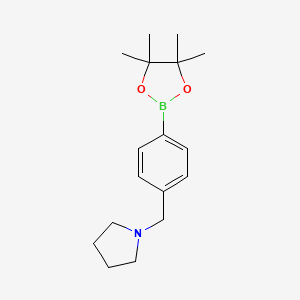
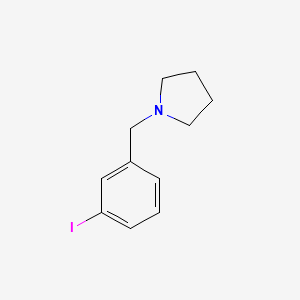
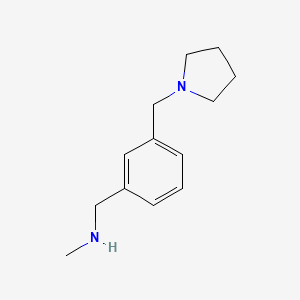
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)
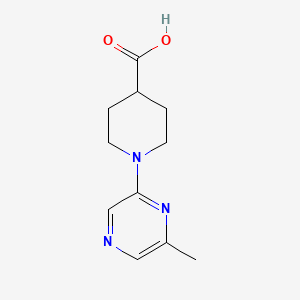
![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)
![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)